molecular formula C19H20N2 B8593290 Dechloro desloratadine

Dechloro desloratadine

Cat. No.: B8593290
M. Wt: 276.4 g/mol
InChI Key: VEHMROQZMLRPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Desmethyl Azatadine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-Desmethyl Azatadine can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Desmethyl Azatadine has several scientific research applications, including:

Comparison with Similar Compounds

N-Desmethyl Azatadine is similar to other antihistamine compounds, such as:

The uniqueness of N-Desmethyl Azatadine lies in its specific metabolic pathway and its role as a metabolite of Azatadine, providing similar therapeutic effects with potentially different pharmacokinetics and dynamics .

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C19H20N2/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15/h1-6,11,20H,7-10,12-13H2

InChI Key

VEHMROQZMLRPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4

Origin of Product

United States

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